Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
Overview
Description
Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also contains two fluorine atoms attached to the pyrrolidine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The amine functionality is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester or Boc protecting group, leading to the formation of the corresponding alcohol or amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.
Scientific Research Applications
Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further reactions.
Comparison with Similar Compounds
Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives and fluorinated compounds:
Similar Compounds: Ethyl 1-Boc-pyrrolidine-2-carboxylate, Ethyl 4,4-difluoropyrrolidine-2-carboxylate, Ethyl ®-1-Boc-4-fluoropyrrolidine-2-carboxylate.
Uniqueness: The presence of two fluorine atoms and the Boc protecting group distinguishes it from other similar compounds, providing unique reactivity and stability. The fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable compound in drug design.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMGOSQTYXYGN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.